molecular formula C30H31N3O7 B3048556 1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione CAS No. 174221-86-4

1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B3048556
CAS No.: 174221-86-4
M. Wt: 545.6 g/mol
InChI Key: JKAMWKLYJHJIFE-YULOIDQLSA-N
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Description

1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C30H31N3O7 and its molecular weight is 545.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N4O5\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{5}

This structure features a pyrimidine core linked to a substituted oxolane ring and various aromatic groups, contributing to its biological properties.

Research indicates that this compound may interact with various biological targets due to its unique structural features. The presence of the amino group and hydroxyl functionalities suggests potential interactions with enzymes and receptors involved in metabolic processes.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to metabolic pathways.
  • Receptor Modulation : Interaction with receptor sites could influence signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

Anticancer Activity : Preliminary studies have suggested that compounds similar in structure exhibit anticancer properties by inducing apoptosis in cancer cells. For example, derivatives of pyrimidine have been shown to inhibit tumor growth in various models .

Anti-inflammatory Properties : Compounds with similar functional groups have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Case Studies

  • In Vitro Studies : A study demonstrated that the compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to controls. Histopathological analysis revealed decreased angiogenesis and increased apoptosis markers in tumor tissues .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits IL-6 and TNF-alpha
Enzyme inhibitionPotential inhibition of metabolic enzymes

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-27(35)26(31)28(40-24)33-17-16-25(34)32-29(33)36/h3-17,24,26-28,35H,18,31H2,1-2H3,(H,32,34,36)/t24-,26-,27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAMWKLYJHJIFE-YULOIDQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427733
Record name STK368466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174221-86-4
Record name STK368466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 2
1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 4
1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 5
1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 6
1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

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